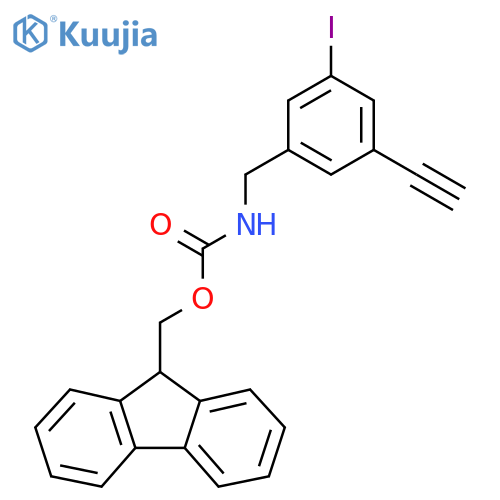Cas no 2418694-36-5 ((9H-fluoren-9-yl)methyl N-(3-ethynyl-5-iodophenyl)methylcarbamate)

2418694-36-5 structure
商品名:(9H-fluoren-9-yl)methyl N-(3-ethynyl-5-iodophenyl)methylcarbamate
(9H-fluoren-9-yl)methyl N-(3-ethynyl-5-iodophenyl)methylcarbamate 化学的及び物理的性質
名前と識別子
-
- EN300-26626411
- (9H-fluoren-9-yl)methyl N-[(3-ethynyl-5-iodophenyl)methyl]carbamate
- 2418694-36-5
- (9H-fluoren-9-yl)methyl N-(3-ethynyl-5-iodophenyl)methylcarbamate
-
- インチ: 1S/C24H18INO2/c1-2-16-11-17(13-18(25)12-16)14-26-24(27)28-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h1,3-13,23H,14-15H2,(H,26,27)
- InChIKey: UUNDCOUMIJTQTC-UHFFFAOYSA-N
- ほほえんだ: IC1C=C(C#C)C=C(C=1)CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 479.03823g/mol
- どういたいしつりょう: 479.03823g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 28
- 回転可能化学結合数: 6
- 複雑さ: 577
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.4
- トポロジー分子極性表面積: 38.3Ų
(9H-fluoren-9-yl)methyl N-(3-ethynyl-5-iodophenyl)methylcarbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26626411-1.0g |
(9H-fluoren-9-yl)methyl N-[(3-ethynyl-5-iodophenyl)methyl]carbamate |
2418694-36-5 | 95.0% | 1.0g |
$0.0 | 2025-03-20 | |
| Enamine | EN300-26626411-1g |
(9H-fluoren-9-yl)methyl N-[(3-ethynyl-5-iodophenyl)methyl]carbamate |
2418694-36-5 | 1g |
$0.0 | 2023-09-12 |
(9H-fluoren-9-yl)methyl N-(3-ethynyl-5-iodophenyl)methylcarbamate 関連文献
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562
-
Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384
-
Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
2418694-36-5 ((9H-fluoren-9-yl)methyl N-(3-ethynyl-5-iodophenyl)methylcarbamate) 関連製品
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)
- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)
- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
